molecular formula C14H11BrO2 B180447 3-(Bromomethyl)phenyl benzoate CAS No. 129250-89-1

3-(Bromomethyl)phenyl benzoate

Cat. No.: B180447
CAS No.: 129250-89-1
M. Wt: 291.14 g/mol
InChI Key: VJGOZOYBJUTQKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)phenyl benzoate is a specialized organic compound that serves as a crucial synthetic intermediate in advanced medicinal chemistry research, particularly in the development of novel anti-cancer agents. Its primary research value lies in its application as a key building block for the synthesis of dual aromatase-sulfatase inhibitors (DASIs), a promising class of compounds for the treatment of hormone-dependent breast cancer . By concurrently inhibiting the two key enzymes, aromatase and steroid sulfatase, which are involved in the biosynthesis of biologically active estrogens, these single-agent DASIs aim to achieve a more comprehensive estrogen deprivation in target tissues than inhibiting either enzyme alone . In a documented synthetic pathway, this compound is utilized in a multi-step synthesis. The bromomethyl group is functionalized to alkylate a triazole precursor, forming the core structure of a first-generation DASI candidate . This strategic use of the compound facilitates the construction of a complex molecular architecture designed to interact with multiple enzymatic targets. Researchers employ this reagent to explore structure-activity relationships (SAR) in the ongoing pursuit of more potent and selective therapeutic agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(bromomethyl)phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-10-11-5-4-8-13(9-11)17-14(16)12-6-2-1-3-7-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGOZOYBJUTQKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366011
Record name 3-(bromomethyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129250-89-1
Record name 3-(bromomethyl)phenyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129250-89-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Bromomethyl Phenyl Benzoate

Esterification Approaches

Esterification routes to 3-(bromomethyl)phenyl benzoate (B1203000) involve the formation of the benzoate ester from a corresponding phenolic precursor. This can be accomplished either by starting with a phenol (B47542) already containing the bromomethyl group or by introducing the bromine after the ester has been formed.

Esterification of 3-(Bromomethyl)phenol (B1282558) with Benzoic Acid Derivatives

This direct approach involves the reaction of 3-(bromomethyl)phenol with a benzoic acid derivative. Due to the low reactivity of phenols with carboxylic acids, more reactive derivatives such as acyl chlorides or acid anhydrides are typically employed. libretexts.org

A common method is the Schotten-Baumann reaction, where 3-(bromomethyl)phenol is treated with benzoyl chloride in the presence of a base, such as aqueous sodium hydroxide or pyridine. The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which then readily attacks the electrophilic carbonyl carbon of the benzoyl chloride, displacing the chloride and forming the ester.

Another effective method for this transformation is the Mitsunobu reaction. researchgate.net This reaction allows for the esterification of phenols with benzoic acid under mild conditions, using a combination of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method is known for its good to excellent yields in forming phenyl esters. researchgate.net

Reagent 1Reagent 2Base/Reagent 3Typical ConditionsProduct
3-(Bromomethyl)phenolBenzoyl Chloride10% NaOH (aq)Vigorous shaking, 10-15 min, RT3-(Bromomethyl)phenyl Benzoate
3-(Bromomethyl)phenolBenzoic AcidPPh₃, DIADTHF, 0°C to RTThis compound

Esterification of 3-(Hydroxymethyl)phenyl Benzoate Followed by Bromination

An alternative two-step strategy involves first synthesizing 3-(hydroxymethyl)phenyl benzoate and then converting the hydroxymethyl group to a bromomethyl group.

The initial esterification is carried out between 3-(hydroxymethyl)phenol and a benzoic acid derivative, using methods similar to those described in section 2.1.1 (e.g., Schotten-Baumann or Mitsunobu reaction).

Once 3-(hydroxymethyl)phenyl benzoate is isolated, the benzylic alcohol is converted to the corresponding bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr). The reaction with PBr₃ is typically performed in an inert solvent like diethyl ether or dichloromethane at low temperatures.

Benzylic Bromination Strategies

This approach begins with a precursor that already contains the desired benzoate ester and a methyl group at the meta position, namely 3-methylphenyl benzoate. The key step is the selective bromination of the benzylic position of the methyl group.

Radical Bromination of 3-Methylphenyl Benzoate

The selective introduction of a bromine atom at the benzylic position of 3-methylphenyl benzoate is effectively achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination. organic-chemistry.orgmychemblog.com This method is favored because it avoids electrophilic aromatic substitution on the electron-rich rings. It is important to note that electron-withdrawing substituents, such as the benzoate group, can hinder the reaction, potentially requiring more forcing conditions compared to simple toluenes. google.com

The reagent of choice for benzylic bromination is N-Bromosuccinimide (NBS). mychemblog.com NBS serves as a source of a low, constant concentration of bromine (Br₂) and bromine radicals (Br•), which minimizes competitive ionic side reactions like addition to double bonds or aromatic bromination. organic-chemistry.orgyoutube.com

The reaction is initiated by a radical initiator, which decomposes upon heating or irradiation to produce radicals. Common initiators include 2,2'-azobis(isobutyronitrile) (AIBN) or dibenzoyl peroxide (BPO). mychemblog.com The mechanism proceeds via a free-radical chain process: mychemblog.com

Initiation: The initiator (e.g., AIBN) undergoes homolytic cleavage upon heating to form radicals.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of 3-methylphenyl benzoate to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to yield the desired this compound and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

The success of the Wohl-Ziegler bromination hinges on careful control of the reaction conditions to maximize the yield of the desired monobrominated product and minimize side reactions.

Solvent: The choice of solvent is critical. Carbon tetrachloride (CCl₄) has traditionally been the solvent of choice because NBS is only sparingly soluble in it, which helps maintain a low bromine concentration. organic-chemistry.org However, due to its toxicity and environmental concerns, alternative solvents are now preferred. Dichloromethane and acetonitrile (B52724) have been used effectively as replacements. organic-chemistry.orggla.ac.uk Chlorobenzene is another suitable solvent for reactions with NBS. google.com

Initiator and Light: The reaction can be initiated thermally using AIBN or BPO, typically by heating the reaction mixture to reflux. mychemblog.com Alternatively, photochemical initiation using UV light or even visible light can be employed, sometimes allowing the reaction to proceed at lower temperatures. google.comresearchgate.net Photochemical initiation can improve selectivity in some cases. gla.ac.uk

Reaction Monitoring: The progress of the reaction can be monitored by observing the density of the succinimide byproduct. In solvents like CCl₄, succinimide is insoluble and floats to the surface, indicating the reaction is complete. organic-chemistry.org

SubstrateBrominating AgentInitiatorSolventConditionsYield
3-Methylphenyl BenzoateN-Bromosuccinimide (NBS)AIBNCarbon TetrachlorideRefluxGood
3-Methylphenyl BenzoateN-Bromosuccinimide (NBS)Benzoyl PeroxideDichloromethaneRefluxGood
3-Methylphenyl BenzoateN-Bromosuccinimide (NBS)UV Light (405 nm)Chlorobenzene0-5°CHigh

Advanced Purification Techniques for Synthetic Products

Following the synthesis, the crude this compound product requires purification to remove unreacted starting materials, the succinimide byproduct (in the case of NBS reactions), and any over-brominated species. While standard workup procedures involving washing with aqueous solutions to remove byproducts are essential, more advanced techniques are often necessary to achieve high purity.

Recrystallization:

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. For compounds similar to this compound, various solvent systems have been employed.

Solvent/Solvent SystemApplication Notes
EthanolA common solvent for recrystallizing aromatic esters. scribd.com
TolueneEffective for recrystallizing aromatic compounds and can help in achieving high purity.
n-Hexane/AcetoneA mixed solvent system that can be fine-tuned for optimal solubility characteristics.
Ethyl Acetate (B1210297) or Butyl AcetateMentioned as suitable solvents for the recrystallization of similar bromomethylated benzoic acid derivatives. google.com

The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified product is then collected by filtration.

Column Chromatography:

For separating mixtures that are difficult to purify by recrystallization alone, column chromatography is a powerful technique. This method separates compounds based on their differential adsorption onto a stationary phase, typically silica gel or alumina.

A common procedure involves dissolving the crude product in a minimal amount of a non-polar solvent and loading it onto a column packed with silica gel. The components of the mixture are then eluted with a solvent system of increasing polarity. For benzyl (B1604629) bromides, a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or chloroform is often used. The fractions are collected and analyzed by TLC to identify those containing the pure product.

For instance, the purification of a similar compound, 2-(4-bromomethyl)phenyl)-5,5-dimethyl-1,3-dioxane, was achieved using silica gel column chromatography with a mobile phase of dichloromethane/hexane. In another example, purification was carried out over basic alumina with ethyl acetate as the eluent. rsc.org The choice between silica gel and alumina depends on the stability of the compound; basic alumina can be advantageous for purifying compounds that are sensitive to the acidic nature of silica gel.

High-Performance Liquid Chromatography (HPLC):

For achieving very high levels of purity, particularly on an analytical or small preparative scale, High-Performance Liquid Chromatography (HPLC) can be utilized. Reverse-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile and water), is a common mode for purifying organic molecules like phenyl benzoate derivatives. sielc.com This technique offers high resolution and can separate closely related impurities.

Mechanistic Investigations of 3 Bromomethyl Phenyl Benzoate Reactions

Radical Chain Mechanisms in Benzylic Bromination

The synthesis of 3-(Bromomethyl)phenyl benzoate (B1203000) often involves the benzylic bromination of a precursor, a reaction that typically proceeds through a free radical chain mechanism. chemistrysteps.comthieme-connect.de This process can be initiated by radical initiators like azobisisobutyronitrile (AIBN) or by the application of heat or light. masterorganicchemistry.com

The mechanism involves three key stages:

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating to generate radicals. These radicals then react with a bromine source, such as N-bromosuccinimide (NBS), to produce a bromine radical. chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the precursor molecule. This step is favored because the resulting benzylic radical is stabilized by resonance with the adjacent aromatic ring. chemistrysteps.commasterorganicchemistry.com This resonance delocalizes the unpaired electron, lowering the energy of the intermediate and making the benzylic C-H bond weaker than other alkyl C-H bonds. chemistrysteps.com The benzylic radical then reacts with a molecule of Br₂ (often generated in small amounts from the reaction of HBr with NBS) to form the brominated product and a new bromine radical, which continues the chain. chemistrysteps.com

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

The selectivity for bromination at the benzylic position is a key feature of this reaction, driven by the enhanced stability of the benzylic radical intermediate. chemistrysteps.commasterorganicchemistry.com

Nucleophilic Substitution Reactions Involving the Bromomethyl Group

The bromomethyl group in 3-(Bromomethyl)phenyl benzoate is a primary benzylic halide, making it susceptible to nucleophilic substitution reactions. evitachem.com These reactions are fundamental in synthetic chemistry, allowing for the introduction of a wide variety of functional groups.

Analysis of SN1 and SN2 Pathways on Benzylic Halides

Benzylic halides are unique in that they can undergo nucleophilic substitution through both SN1 and SN2 mechanisms. youtube.comquora.com The preferred pathway is dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the specific structure of the benzylic halide. spcmc.ac.in

SN1 Pathway: This mechanism proceeds through a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com Benzylic carbocations are significantly stabilized by resonance, where the positive charge is delocalized over the aromatic ring. quora.com This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway viable, especially for secondary and tertiary benzylic halides and in the presence of polar protic solvents. youtube.commasterorganicchemistry.com

SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com For primary and secondary benzylic halides, the SN2 pathway is often favored, particularly with strong nucleophiles in polar aprotic solvents. spcmc.ac.inmasterorganicchemistry.com The transition state of the SN2 reaction on a benzylic halide is also stabilized by the adjacent π-system of the aromatic ring, which can overlap with the p-orbitals of the reacting carbon, thereby lowering the transition state energy and accelerating the reaction. youtube.comspcmc.ac.in

For this compound, being a primary benzylic halide, the SN2 mechanism is generally expected to be competitive, if not dominant, under conditions that favor it (e.g., strong nucleophiles). However, the potential for SN1 reactions cannot be entirely dismissed, especially under solvolytic conditions.

Influence of Electronic and Steric Effects from the Benzoate Moiety

The benzoate moiety in this compound exerts both electronic and steric effects that can influence the rate and mechanism of nucleophilic substitution reactions.

Electronic Effects: The ester group (-COOR) is an electron-withdrawing group. When positioned at the meta position relative to the bromomethyl group, its electron-withdrawing inductive effect will be felt at the benzylic carbon. This effect can slightly destabilize the developing positive charge in an SN1 transition state and the carbocation intermediate, potentially disfavoring the SN1 pathway relative to an unsubstituted benzyl (B1604629) bromide. Conversely, for an SN2 reaction, an electron-withdrawing group can sometimes enhance the rate by making the benzylic carbon more electrophilic.

Steric Effects: The benzoate group is relatively bulky. However, due to its meta position, it is unlikely to cause significant steric hindrance at the reaction center (the benzylic carbon) for a backside attack by a nucleophile in an SN2 reaction. Therefore, the steric effect of the meta-benzoate group is generally considered to be minimal in influencing the choice between SN1 and SN2 pathways.

Kinetic Studies and Transition State Analysis of Key Transformations

Detailed kinetic studies are essential for elucidating the precise mechanism of a reaction. For the nucleophilic substitution of this compound, the reaction order can help distinguish between SN1 and SN2 pathways.

An SN1 reaction would exhibit first-order kinetics, with the rate depending only on the concentration of the substrate, this compound. masterorganicchemistry.comlibretexts.org

An SN2 reaction would show second-order kinetics, where the rate is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.comlibretexts.org

Experimental data from such kinetic studies can be used to construct reaction coordinate diagrams and analyze the transition state structures. For instance, computational chemistry can be employed to model the transition states for both the SN1 and SN2 pathways. These models can provide insights into the geometry and energy of the transition states, further clarifying the preferred reaction mechanism under specific conditions.

A study on the alkaline hydrolysis of phenyl benzoate, a related transformation, utilized high-performance liquid chromatography (HPLC) to monitor the reaction kinetics. researchgate.net Similar techniques could be applied to study the reactions of this compound.

Chemical Reactivity and Transformation Pathways of 3 Bromomethyl Phenyl Benzoate

Alkylation Reactions via the Bromomethyl Functionality

The bromomethyl group in 3-(bromomethyl)phenyl benzoate (B1203000) is a highly reactive site for nucleophilic substitution reactions. The benzylic position of the bromine atom significantly enhances its reactivity as a leaving group. This is attributed to the ability of the adjacent benzene (B151609) ring to stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions. Consequently, a wide array of nucleophiles can be employed to displace the bromide and form new carbon-carbon and carbon-heteroatom bonds.

This reactivity allows for the introduction of various alkyl, aryl, and heteroatomic moieties at the benzylic position, making it a valuable precursor in the synthesis of more complex molecules. The general scheme for these alkylation reactions can be represented as follows:

Alkylation Reaction

Functional Group Interconversions on the Benzoate Ester

While the bromomethyl group is the more reactive functionality under many conditions, the benzoate ester can also undergo a variety of transformations, including hydrolysis, transesterification, and selective reduction.

The hydrolysis of the ester bond in 3-(bromomethyl)phenyl benzoate to yield 3-(bromomethyl)phenol (B1282558) and benzoic acid can be achieved under either acidic or basic conditions. The base-catalyzed hydrolysis of phenyl benzoates typically proceeds through a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the departure of the phenoxide leaving group.

Transesterification, the conversion of one ester to another, can also be accomplished. This reaction is typically catalyzed by an acid or a base and involves the reaction of the parent ester with an alcohol. For instance, treatment of this compound with methanol in the presence of a suitable catalyst would yield methyl benzoate and 3-(bromomethyl)phenol. The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

A study on the transesterification of R-substituted phenyl benzoates with 4-methoxyphenol in the presence of K2CO3 in dimethylformamide (DMF) provided insights into the reaction kinetics. The Hammett plots for these reactions showed good linear correlations with σ0 constants, and the low magnitude of ρLG values suggested that the departure of the leaving group occurs after the rate-determining step.

The selective reduction of the ester group in the presence of the reactive benzylic bromide presents a synthetic challenge. However, specific reagents and conditions can achieve this chemoselectivity. Diisobutylaluminum hydride (DIBAL-H) has been shown to selectively reduce aromatic esters to the corresponding alcohols in the presence of a benzylic bromide. rsc.org

The stoichiometry of DIBAL-H is a critical factor in this selective transformation. When an excess of the reducing agent is used, both the ester and the benzylic bromide are reduced. However, by carefully controlling the amount of DIBAL-H, it is possible to achieve the selective reduction of the ester functionality. For example, the reduction of methyl 4-(bromomethyl)benzoate (B8499459) with 2.2 equivalents of DIBAL-H afforded [4-(bromomethyl)phenyl]methanol in high yield. rsc.org Conversely, using 3 equivalents led to the reduction of both the ester and the carbon-bromide bond. rsc.org

Reducing AgentStoichiometry (Equivalents)SubstrateProductYield (%)Reference
DIBAL-H2.2Methyl 4-(bromomethyl)benzoate[4-(Bromomethyl)phenyl]methanol90 rsc.org
DIBAL-H3.0Methyl 4-(bromomethyl)benzoateMixture of reduced products- rsc.org
BH3:THF-Methyl 4-(bromomethyl)benzoateStarting material recovered- rsc.org

Cross-Coupling Reactions of Benzylic Bromides

The benzylic bromide functionality of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound. Benzylic bromides are effective electrophilic partners in these reactions. For instance, the coupling of a benzylic bromide with an arylboronic acid in the presence of a palladium catalyst and a base leads to the formation of a diarylmethane derivative.

A procedure for benzylic Suzuki-Miyaura cross-coupling under microwave conditions has been developed, utilizing Pd(OAc)2 as the catalyst, JohnPhos as the ligand, and potassium carbonate as the base in DMF. harvard.edu This method has been used to synthesize a library of structurally diverse compounds. harvard.edu

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the benzylic bromide (R-X) to form a Pd(II) intermediate (R-Pd-X).

Transmetalation: The organoboron reagent (R'-B(OR)2) reacts with the Pd(II) intermediate, transferring the R' group to the palladium and forming a new Pd(II) species (R-Pd-R').

Reductive Elimination: The R and R' groups on the palladium complex are eliminated to form the desired C-C coupled product (R-R'), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

This catalytic cycle allows for the formation of the desired product with only a small amount of the palladium catalyst. The specific ligands coordinated to the palladium center play a crucial role in the efficiency and selectivity of the reaction.

Cyclization and Heterocycle Formation via the Bromomethyl Group

The reactivity of the bromomethyl group in this compound presents the potential for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. The feasibility and outcome of such reactions are dictated by the spatial arrangement of the reactive centers, the reaction conditions, and the inherent electronic properties of the molecule. The primary pathway for heterocycle formation involves the nucleophilic attack of one of the oxygen atoms of the benzoate ester on the electrophilic benzylic carbon of the bromomethyl group.

The intramolecular reaction can theoretically proceed via two distinct pathways, depending on which oxygen atom of the ester functionality acts as the nucleophile.

Pathway A: Cyclization via the Carbonyl Oxygen

Intramolecular attack by the carbonyl oxygen of the benzoate group on the bromomethyl carbon would lead to the formation of a seven-membered ring containing an oxygen atom. This type of cyclization is generally less favored compared to the formation of five- or six-membered rings due to higher ring strain and less favorable pre-reaction conformational arrangements. The formation of a seven-membered lactone-like structure from a meta-substituted precursor like this compound is sterically hindered and energetically demanding.

Pathway B: Cyclization via the Ether-linked Oxygen

Alternatively, the single-bonded oxygen atom of the benzoate ester could act as the nucleophile. This would also result in the formation of a seven-membered cyclic ether-ester. Similar to the pathway involving the carbonyl oxygen, the formation of a seven-membered ring from a meta-substituted benzene ring is not a facile process.

Comparison with Ortho-Substituted Isomers

The propensity for intramolecular cyclization is significantly higher in the isomeric compound, 2-(bromomethyl)phenyl benzoate. In this ortho-isomer, the bromomethyl group and the benzoate ester are in close proximity, which greatly facilitates the formation of a six-membered ring. The intramolecular attack of the carbonyl oxygen on the benzylic carbon results in the formation of a stable isocoumarin (3,4-benzocoumarin) ring system. This type of reaction is a well-established method for the synthesis of isocoumarins from appropriate ortho-substituted precursors.

The reaction is typically promoted by a base, which can assist in the removal of the acidic proton alpha to the carbonyl group, although direct SN2 displacement is also possible under neutral or acidic conditions.

Plausible Reaction Mechanisms

While the cyclization of this compound is not a commonly reported transformation, if it were to occur, it would likely proceed through one of the following mechanisms:

Base-Catalyzed Cyclization: In the presence of a base, a small amount of an enolate could be formed at a position alpha to the ester, if such a position were available. However, in this compound, there are no acidic protons in the required position. A more likely role for a base would be to promote the reaction by neutralizing the HBr formed.

Acid-Catalyzed Cyclization: Under acidic conditions, the carbonyl oxygen can be protonated, which would enhance the electrophilicity of the carbonyl carbon. However, this does not directly promote the attack on the bromomethyl group. Lewis acids could potentially coordinate to the bromine atom, making it a better leaving group and facilitating the nucleophilic attack by the ester oxygen.

Research Findings on Analogous Systems

While specific studies on the intramolecular cyclization of this compound are scarce in the scientific literature, extensive research has been conducted on the synthesis of isocoumarins from ortho-substituted benzyl (B1604629) bromides and carboxylic acid derivatives. These studies consistently show that the formation of the six-membered ring is a highly favored process. The lack of corresponding reports for the meta-isomer suggests that the formation of a seven-membered ring via a similar pathway is significantly more challenging.

The table below summarizes the potential, though likely inefficient, cyclization pathways for this compound in contrast to the more facile cyclization of its ortho-isomer.

Starting MaterialPotential NucleophileRing Size of ProductProduct ClassPlausibility
This compoundCarbonyl Oxygen7Seven-membered Lactone-likeLow
This compoundEther Oxygen7Seven-membered Cyclic Ether-esterLow
2-(Bromomethyl)phenyl benzoateCarbonyl Oxygen6IsocoumarinHigh

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in Multi-step Preparations

The defining characteristic of 3-(Bromomethyl)phenyl benzoate (B1203000) is the presence of two distinct functional groups: the benzoate ester and the benzylic bromide. The benzylic bromide is a highly reactive site, prone to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, making it a potentially valuable intermediate. For instance, it can be synthesized from m-tolyl benzoate through a radical bromination reaction using N-Bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.com

Table 1: Synthesis of 3-(Bromomethyl)phenyl benzoate

Starting Material Reagents Solvent Duration Yield
m-tolyl benzoate N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) Tetrachloromethane 0.5 h 60%

This table outlines a documented method for synthesizing the title compound, highlighting its role as a product of a specific synthetic step. chemicalbook.com

Despite its potential, specific examples of its use as a key intermediate in the multi-step synthesis of other named compounds are not prominently featured in available research.

Precursor for Complex Organic Molecular Architectures

The bifunctional nature of this compound allows it to act as a linker or building block in the construction of more complex molecules. The bromomethyl group can undergo substitution, while the benzoate ester can be hydrolyzed to a phenol (B47542), providing two points for molecular elaboration. However, published research does not currently provide specific examples of complex organic molecular architectures synthesized using this particular compound as a precursor.

Utilization in Scaffold Diversity Generation for Medicinal Chemistry

In medicinal chemistry, building blocks that allow for the creation of a large number of diverse structures (a chemical library) are highly valuable. The reactive handle of the bromomethyl group on this compound makes it a candidate for such applications. By reacting it with a variety of nucleophiles (e.g., amines, thiols, alcohols), a library of compounds with a common core structure could be generated for biological screening. While this is a theoretical application based on the compound's structure, there is a lack of specific studies demonstrating its use for generating scaffold diversity in medicinal chemistry programs.

Monomeric Unit Applications in Polymer Chemistry

Compounds containing reactive sites like benzylic bromides can sometimes be used as monomers or functional initiators in polymerization reactions.

The bromomethyl group could potentially be used to initiate cationic polymerization or be converted to other functional groups that are amenable to polymerization. Alternatively, it could be attached to a pre-existing polymer backbone as a functional side group. This would create a functionalized polymer where the bromine could be further displaced to attach other molecules, such as fluorescent tags or biologically active compounds. At present, there is no specific research available that details the use of this compound as a monomer for the synthesis of functionalized polymeric materials.

Applications in Proteomics Research

Chemical probes are often used in proteomics to study protein function, interactions, and localization.

Benzylic halides can act as alkylating agents, reacting with nucleophilic amino acid residues on proteins, such as cysteine or histidine. This reactivity is the basis for their potential use in protein labeling. A molecule like this compound could theoretically be used to attach a benzoate-phenyl moiety to a protein. However, there are no specific reports in the scientific literature of this compound being used for the derivatization or labeling of proteins in proteomics research.

Theoretical and Computational Studies of 3 Bromomethyl Phenyl Benzoate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These investigations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for predicting chemical behavior.

Analysis of Frontier Molecular Orbitals (e.g., HOMO-LUMO Energy Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For 3-(Bromomethyl)phenyl benzoate (B1203000), one would expect the HOMO to be located primarily on the electron-rich benzoate and phenyl rings, while the LUMO would likely have significant contributions from the phenyl and benzoate rings, as well as the bromomethyl group, which can act as an electrophilic center. The precise energies and distributions would require specific calculations.

Hypothetical Data Table for Frontier Molecular Orbitals:

ParameterEnergy (eV)
HOMOData not available
LUMOData not available
HOMO-LUMO GapData not available

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. mdpi.com For 3-(Bromomethyl)phenyl benzoate, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Conformational analysis would explore the different spatial arrangements of the molecule due to rotation around single bonds, such as the bond connecting the phenyl ring to the ester group and the bond connecting the benzoate group to the ester oxygen. This analysis helps to identify the most stable conformers and the energy barriers between them. Studies on the parent compound, phenyl benzoate, have explored its conformational space using Density Functional Theory (DFT). nih.gov

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the step-by-step process of chemical reactions, known as the reaction mechanism. This involves mapping the potential energy surface of the reaction to identify reactants, products, intermediates, and transition states.

Application of Density Functional Theory (DFT) for Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and elucidating reaction pathways. mdpi.com For this compound, DFT could be used to model various reactions, such as nucleophilic substitution at the bromomethyl group or electrophilic aromatic substitution on the phenyl rings. These calculations would provide insights into the feasibility and preferred pathways of different reactions.

Calculation of Transition State Energies and Reaction Barriers

A key aspect of studying reaction mechanisms is the calculation of the energy of the transition state, which is the highest energy point along the reaction pathway. The difference in energy between the reactants and the transition state is the activation energy or reaction barrier. A lower activation energy indicates a faster reaction. For any proposed reaction involving this compound, calculating the transition state energies would be crucial for predicting the reaction kinetics.

Hypothetical Data Table for Reaction Barriers:

Reaction TypeTransition State Energy (kcal/mol)Reaction Barrier (kcal/mol)
Nucleophilic Substitution (SN2)Data not availableData not available
Electrophilic Aromatic SubstitutionData not availableData not available

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of benzylic bromides, including 3-(Bromomethyl)phenyl benzoate (B1203000), often relies on radical bromination using N-bromosuccinimide (NBS) in chlorinated solvents like carbon tetrachloride (CCl₄). nih.govvulcanchem.com Recognizing the environmental and health hazards associated with such solvents, a significant future direction is the development of greener synthetic protocols.

A key area of research involves the substitution of hazardous solvents with more benign alternatives. Studies on related brominations have demonstrated the efficacy of non-halogenated solvents. For instance, methyl acetate (B1210297) has been successfully used as a chlorine-free solvent for the bromination of methyl 2-methyl-3-nitrobenzoate, achieving a high yield of 98% without the formation of significant hazardous by-products. researchgate.net Similarly, acetonitrile (B52724) has been employed as a solvent for light-induced benzylic brominations in continuous-flow systems, avoiding the use of CCl₄ entirely. acs.org The adoption of such solvents for the synthesis of 3-(Bromomethyl)phenyl benzoate represents a critical step towards a more sustainable process.

Another promising green approach is the use of photocatalysis. vulcanchem.com Photocatalytic methods that utilize visible light, potentially in combination with catalysts like TiO₂ nanoparticles, can minimize the waste associated with traditional radical initiators and brominating agents. vulcanchem.com Light-induced protocols, such as those using a simple compact fluorescent lamp (CFL), have proven effective for activating NBS in the bromination of various benzylic compounds, offering excellent selectivity and yield with only a slight excess of the brominating agent. acs.org

ParameterTraditional MethodGreen AlternativeSource(s)
Solvent Carbon Tetrachloride (CCl₄)Methyl Acetate, Acetonitrile researchgate.netacs.org
Initiation Benzoyl Peroxide (BPO)Visible Light / Photocatalyst vulcanchem.comacs.org
By-products Chlorinated WasteReduced hazardous by-products researchgate.net

Discovery of Novel Catalytic Systems for Selective Transformations

The transformation of the bromomethyl group in this compound is central to its utility. Future research will heavily focus on discovering and optimizing novel catalytic systems to control the selectivity and expand the scope of these transformations.

One emerging area is the use of heterogeneous catalysts, which offer significant advantages in terms of separation and recyclability. For example, Pearlman's catalyst (Pd(OH)₂/C) has been reported as a simple, efficient, and broadly applicable system for the carboxylation of a range of benzylic bromides into valuable arylacetic acids. ulb.ac.be Applying such a system to this compound could provide a direct and scalable route to 3-(carboxymethyl)phenyl benzoate.

Dual-catalytic systems are also gaining prominence for their ability to facilitate challenging cross-coupling reactions. A system combining a nickel catalyst (e.g., bpyNi) and a cobalt catalyst (e.g., CoPc) has been shown to enable the cross-electrophile coupling of aryl bromides with alkyl bromides, tolerating a wide array of functional groups. chemrxiv.org This strategy could be adapted for this compound to forge new carbon-carbon bonds under mild conditions, coupling it with other electrophilic partners in a highly selective manner.

Furthermore, novel organometallic complexes are being explored for unique transformations. Organotin-PTA (1,3,5-triaza-7-phosphaadamantane) complexes, for instance, have been developed as recyclable catalysts for cyanosilylation, demonstrating a bifunctional activation mechanism where the tin center acts as a Lewis acid and the phosphorus atom acts as a Lewis base. unl.pt The development of similar catalytic systems tailored for this compound could unlock new reaction pathways.

Advanced Spectroscopic Characterization for Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Advanced spectroscopic techniques, complemented by computational studies, are powerful tools for elucidating the intricate details of catalytic cycles and transient intermediates involving this compound and its derivatives.

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly valuable for studying reactions that proceed via radical intermediates. In a study on the cross-coupling of a mononuclear Pd(I) aryl complex with methyl 4-(bromomethyl)benzoate (B8499459) (a structural analog), EPR spectroscopy, in conjunction with radical traps like TEMPO and DMPO, provided direct evidence for the formation of a benzylic radical. chinesechemsoc.orgchemrxiv.org This confirmed that the reaction proceeds through a single-electron transfer (SET) mechanism. chinesechemsoc.org Such techniques can be directly applied to reactions of this compound to verify mechanistic hypotheses.

For studying complex structures in solution, advanced Nuclear Magnetic Resonance (NMR) methods are indispensable. Techniques like Residual Dipolar Couplings (RDC) can provide structural information on highly flexible molecules, such as reaction intermediates, that are difficult to characterize by standard NMR methods alone. acs.org

These experimental techniques are increasingly paired with computational methods like Density Functional Theory (DFT). DFT calculations can map entire reaction profiles, determine the energies of transition states, and predict reaction outcomes. chinesechemsoc.orgchemrxiv.org The combination of DFT and in-situ spectroscopy provides a comprehensive picture of the reaction mechanism, guiding the rational design of more efficient catalysts and reaction conditions for transformations involving this compound.

Exploration of Unprecedented Reactivity Patterns

While the primary reactivity of this compound is centered on nucleophilic substitution (Sₙ2) at the benzylic carbon, future research aims to uncover and harness more unusual reactivity patterns.

One surprising discovery has been the observation of a nucleophilic aromatic substitution (SₙAr) reaction where the bromomethyl group itself is eliminated. rsc.org In a reaction of a related compound, ethyl 4-bromomethylbenzoate, with the carbanion of diethyl malonate, the expected Sₙ2 alkylation did not occur. Instead, the nucleophile attacked the aromatic ring at the carbon bearing the bromomethyl group (ipso attack), leading to the substitution and elimination of the bromomethyl group. rsc.org This "unprecedented" reactivity, preferred over the conventional Sₙ2 pathway, opens up new synthetic possibilities for functionalizing the aromatic ring directly. rsc.org

The development of novel reagents can also unlock new reactivity. Mononuclear Pd(I) aryl complexes have been shown to react directly with methyl 4-(bromomethyl)benzoate in a C-C cross-coupling reaction. chinesechemsoc.orgchemrxiv.org This represents a departure from traditional palladium-catalyzed cross-couplings that typically involve a Pd(0)/Pd(II) cycle. Exploring the reactivity of this compound with such unconventional organometallic reagents could lead to the discovery of entirely new bond-forming strategies.

Reaction TypeExpected ProductObserved Unprecedented ProductMechanismSource(s)
Reaction with Diethyl Malonate Carbanion Product of Sₙ2 alkylationProduct of SₙAr substitutionipso-attack followed by elimination rsc.org
Reaction with Pd(I) Aryl Complex No reaction (typically)C-C cross-coupling productSingle-Electron Transfer (SET) from Pd(I) chinesechemsoc.orgchemrxiv.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale syntheses to industrial production requires robust, scalable, and safe processes. Flow chemistry and automated synthesis are emerging paradigms that address these challenges and are highly applicable to the synthesis and derivatization of this compound.

Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers numerous advantages for hazardous reactions like bromination. amt.ukbeilstein-journals.org The small reactor volume enhances safety and allows for precise control over reaction parameters like temperature and residence time. amt.uk A continuous-flow protocol for the light-induced bromination of benzylic compounds has been developed using simple fluorinated ethylene (B1197577) polymer (FEP) tubing and a household fluorescent lamp. acs.org This system not only avoids dangerous solvents but is also readily scalable by extending the operation time, achieving high throughput. acs.org Microfluidic systems have been shown to reduce reaction times for similar brominations to under 30 minutes while achieving yields of 95%. vulcanchem.com

Automated synthesis platforms, such as the R2-R4 Vapourtec reactor, can be integrated with flow chemistry to enable high-throughput synthesis and screening of compound libraries. nih.govacs.org Such systems can automatically perform multi-step reactions, purifications, and analyses. By using this compound as a core scaffold, these platforms could rapidly generate a diverse library of derivatives through reactions like Negishi coupling, allowing for the efficient discovery of new molecules with desired properties. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(Bromomethyl)phenyl benzoate with high purity?

  • Methodological Answer : The compound can be synthesized via bromination of methyl 3-methylbenzoate using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions. Alternatively, direct benzoylation of 3-(bromomethyl)phenol using benzoyl chloride in the presence of a base (e.g., pyridine) may be employed. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Purity validation via GC or HPLC (>95%) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the benzoyl ester carbonyl (~168 ppm in 13C NMR) and the bromomethyl group (δ ~4.3–4.5 ppm in 1H NMR).
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~600 cm⁻¹ (C-Br stretch).
  • Mass Spectrometry : Molecular ion [M+] at m/z 258 (C9H9BrO2) with fragmentation patterns confirming the bromomethyl and benzoyl groups.
  • X-ray Crystallography (if crystalline): Resolves steric effects of the bromomethyl and benzoyl groups on molecular packing .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protection : Wear nitrile gloves, goggles, and a lab coat. Use in a fume hood to avoid inhalation.
  • First Aid : Skin/eye contact requires immediate flushing with water (15+ minutes) and medical consultation.
  • Waste Disposal : Collect halogenated waste separately and treat via specialized incineration to prevent environmental release of brominated byproducts .

Advanced Research Questions

Q. How do electronic and steric effects of the bromomethyl group influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing benzoyl group adjacent to the bromomethyl moiety enhances electrophilicity, favoring SN2 reactions. Steric hindrance from the bulky benzoyl group may reduce reactivity with larger nucleophiles (e.g., tert-butoxide). Comparative kinetic studies using substituted benzoyl analogs (e.g., 4-methyl vs. 3-nitro derivatives) can quantify these effects .

Q. What strategies minimize side reactions (e.g., elimination or oxidation) during synthetic applications?

  • Methodological Answer :

  • Temperature Control : Maintain reactions below 60°C to suppress elimination (e.g., formation of styrene derivatives).
  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of the bromomethyl group.
  • Catalyst Optimization : Employ phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems, reducing side product formation .

Q. How can discrepancies in reported physicochemical data (e.g., melting points) be resolved?

  • Methodological Answer :

  • Purity Verification : Reanalyze samples via DSC (melting point) and cross-validate with HPLC.
  • Crystallography : Compare crystal structures (e.g., monoclinic vs. orthorhombic forms) to identify polymorphic variations.
  • Synthetic Reproducibility : Standardize reaction conditions (solvent, cooling rate) to ensure consistent crystallization behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)phenyl benzoate
Reactant of Route 2
Reactant of Route 2
3-(Bromomethyl)phenyl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.